molecular formula C15H21NO4 B13397484 2-Amino-8-oxo-8-phenylmethoxyoctanoic acid

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid

Cat. No.: B13397484
M. Wt: 279.33 g/mol
InChI Key: LHSQENYNJGOZKR-UHFFFAOYSA-N
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Description

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid is a synthetic organic compound characterized by an eight-carbon backbone with a phenylmethoxy group and an oxo group at the 8th position, along with an amino group at the 2nd position. The phenylmethoxy group may enhance lipophilicity or influence binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the benzyloxy group can be introduced using benzylation reactions, while the amino group can be added through amination reactions. The keto group is often introduced through oxidation reactions.

Industrial Production Methods

Industrial production of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with analogous functional groups or structural motifs. Below is a systematic comparison based on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes
2-Amino-8-oxo-8-phenylmethoxyoctanoic acid* Not provided Not available Not available -NH₂ (C2), -OCH₂Ph (C8), -CO (C8) Hypothesized: peptide modifications
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid 166108-71-0 C₂₁H₂₃NO₆ 385.41 Fmoc-protected amino, ether linkages Solid-phase peptide synthesis
(S)-2-Amino-8-oxo-decanoic acid methyl ester 1462273-84-2 C₁₁H₂₁NO₃ 215.29 Methyl ester (C1), -NH₂ (C2), -CO (C8) Potential intermediate in lipid synthesis
Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate 88193-42-4 C₁₃H₂₂N₂O₄ 270.33 Cyano (C2), methoxymethylamino (C8) Specialty chemical for organic reactions
8-(Fmoc-amino)octanoic acid Not provided C₂₃H₂₅NO₄ 391.45 Fmoc-protected amino (C8) Bioconjugation or linker chemistry

Key Observations:

Functional Group Diversity: Fmoc-Protected Derivatives (e.g., ) are widely used in peptide synthesis due to their orthogonal protecting group chemistry. In contrast, this compound lacks an Fmoc group but features a phenylmethoxy group, which may confer distinct solubility or steric properties. Ester Derivatives (e.g., ) exhibit enhanced stability compared to free acids, making them suitable for storage or controlled release applications.

Positional Modifications: The placement of the oxo group at the 8th position is shared with (S)-2-Amino-8-oxo-decanoic acid methyl ester , but the latter has a shorter carbon chain (decanoic acid vs. octanoic acid). This may influence metabolic stability or membrane permeability. Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate introduces a cyano group at C2, which could enhance reactivity in nucleophilic additions compared to the amino group in the target compound.

Applications :

  • Fmoc-based compounds () are standardized for automated peptide synthesis, while phenylmethoxy derivatives like the target compound might be exploratory in niche areas such as prodrug design or enzyme inhibition.

Research Findings and Limitations

  • Stability Concerns : Oxo groups at terminal positions (as seen in and ) are prone to hydrolysis under acidic or basic conditions, suggesting that the target compound may require specialized storage (e.g., inert atmosphere, low temperature).
  • Biological Relevance: No direct evidence of biological activity is available for the target compound.

Biological Activity

2-Amino-8-oxo-8-phenylmethoxyoctanoic acid, also known as (S)-2-amino-8-(benzyloxy)-8-oxooctanoic acid, is a non-proteinogenic amino acid that has gained attention in biochemical research due to its unique structure and potential biological activities. This compound features an amino group, a benzyloxy group, and a keto group, contributing to its diverse interactions within biological systems.

The molecular formula of this compound is C15H21NO4, with a molecular weight of approximately 278.33 g/mol. The presence of the benzyloxy and keto groups allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group may engage with hydrophobic regions of proteins or receptors. The keto group can participate in redox reactions, potentially influencing metabolic pathways and enzyme activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in amino acid metabolism. This inhibition could provide insights into metabolic regulation and lead to therapeutic applications in conditions where these pathways are dysregulated.

Neuropharmacological Implications

Studies suggest that this compound may modulate neurotransmitter systems, indicating potential implications in neuropharmacology. Its ability to influence neurotransmitter dynamics could make it a candidate for further investigation in treating neurological disorders.

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers utilized solid-phase peptide synthesis (SPPS) to incorporate the compound into peptides. The resulting peptides were tested for their inhibitory effects on target enzymes involved in amino acid metabolism. Results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Neurotransmitter Modulation

Another case study focused on the compound's role in modulating neurotransmitter levels in vitro. Researchers treated neuronal cell cultures with varying concentrations of this compound and measured changes in neurotransmitter release. The findings demonstrated a dose-dependent increase in neurotransmitter levels, supporting the hypothesis that the compound may enhance synaptic transmission.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-8-hydroxyamino-octanoic acidHydroxylamine group instead of benzyloxyDifferent functional group affects reactivity
2-Amino-octanoic acidLacks the benzyloxy and keto groupsSimpler structure with fewer applications
(S)-2-Amino-8-(phenoxy)-8-oxooctanoic acidPhenoxy group instead of benzyloxyMay exhibit different biological activities

This table illustrates how variations in functional groups can significantly affect the biological activity and applications of these compounds.

Properties

IUPAC Name

2-amino-8-oxo-8-phenylmethoxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQENYNJGOZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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